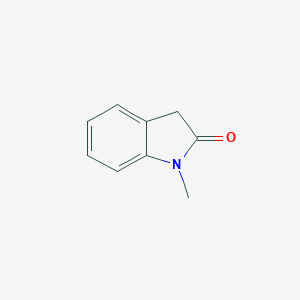

1-Methyl-2-indolinone

概述

描述

1-Methyl-2-indolinone, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1-Methylindolin-2-one, also known as 1-Methyl-2-oxindole or 1-Methyl-2-indolinone, is a reactant used in the preparation of various bioactive compounds .

Mode of Action

It is known to be a reactant in the preparation of various bioactive compounds . This suggests that it may interact with its targets to induce changes that contribute to the bioactivity of the resulting compounds.

Biochemical Pathways

Given its use in the synthesis of bioactive compounds, it can be inferred that it may influence various biochemical pathways depending on the specific compound it is used to synthesize .

Result of Action

Given its use in the synthesis of bioactive compounds, it can be inferred that its action may result in various molecular and cellular effects depending on the specific compound it is used to synthesize .

生化分析

Biochemical Properties

Indoles, the class of compounds to which 1-Methylindolin-2-one belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that indole derivatives can have significant effects on various types of cells and cellular processes . For instance, certain indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Indole and its metabolites are known to be involved in various metabolic pathways . These pathways can involve various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

生物活性

1-Methyl-2-indolinone is a compound belonging to the indolinone family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including cyclization and functionalization processes. Various synthetic routes have been explored to enhance yield and purity, with modifications allowing for the introduction of different substituents that can affect biological activity.

Anticancer Properties

This compound has shown significant antiproliferative effects against multiple cancer cell lines. Research indicates that it can inhibit cell growth through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| Jurkat (Leukemia) | 2.04 | Induction of apoptosis |

| MCF7 (Breast) | 1.15 | Cell cycle arrest in G2-M phase |

| HT-29 (Colon) | 3.09 | Oxidative stress and DNA damage |

The GI50 values represent the concentration at which cell growth is inhibited by 50%. For instance, a study reported that a derivative of this compound exhibited a GI50 value of 1.15 µM against Jurkat cells, indicating potent antiproliferative activity .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating caspases and promoting mitochondrial dysfunction.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to an accumulation of cells in the G2-M phase, suggesting interference with cell cycle regulation .

- Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- Study on Jurkat Cells : In a controlled experiment, treatment with this compound resulted in significant apoptosis as evidenced by increased subG0 populations (indicative of dead cells) and decreased G2-M populations compared to untreated controls .

- Combination Therapy : Research exploring combination therapies involving this compound with other chemotherapeutic agents has shown enhanced cytotoxic effects, suggesting potential for use in multi-drug regimens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance:

科学研究应用

Anticancer Applications

1-Methyl-2-indolinone and its derivatives have emerged as promising candidates in cancer therapy due to their ability to inhibit specific biological pathways involved in tumor growth.

Case Studies

- Hybrid Compounds : Recent research synthesized new 2-indolinone-indole hybrid compounds that displayed cytotoxic effects against pancreatic and colon cancer cell lines. Notably, compound 26 showed an IC50 value of 0.16 µM against HCT-116 cells, outperforming the standard sunitinib malate .

- Bis-Indolinone Derivatives : A series of bis-indolinone compounds were evaluated against 60 human cancer cell lines, revealing significant activity against CNS tumors with mean GI50 values as low as 0.91 µM for the most effective derivatives .

Antimicrobial and Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities that make it valuable in various therapeutic areas.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. Its derivatives have been noted for their potential as antibacterial and antifungal agents .

Other Therapeutic Applications

- Antimalarial Agents : Some derivatives have demonstrated activity against malaria parasites, indicating potential for development into antimalarial drugs.

- NAD(P)H-quinone oxidoreductase 1 Inducers : This property suggests a role in protecting cells from oxidative stress .

- HIV Integrase Inhibitors : Certain analogs have shown promise as inhibitors of HIV integrase, contributing to antiviral strategies .

Summary Table of Applications

| Application Area | Specific Use | Notable Compounds/Results |

|---|---|---|

| Anticancer | RTK inhibitors | Compound 26: IC50 = 0.16 µM on HCT-116 |

| Antimicrobial | Antibacterial/Fungal agents | Various derivatives with broad-spectrum activity |

| Antimalarial | Potential antimalarial drugs | Active against malaria parasites |

| HIV Treatment | HIV integrase inhibitors | Certain analogs show inhibitory effects |

| Oxidative Stress Protection | Inducers of NQO1 | Enhances cellular protection mechanisms |

属性

IUPAC Name |

1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQUAQMIGSMNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209850 | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-70-1 | |

| Record name | 1-Methyl-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyloxindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-indolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Indolinone, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLOXINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。